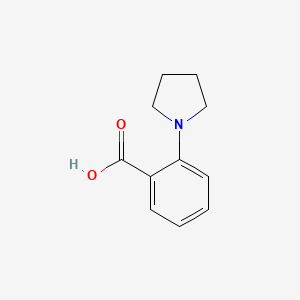

2-(Pyrrolidin-1-yl)benzoic acid

描述

Historical Context and Evolution of Pyrrolidine-Containing Benzoic Acid Chemistry

The history of pyrrolidine-containing benzoic acid chemistry is built upon the separate, yet rich, histories of its two core components. Benzoic acid itself is one of the simplest aromatic carboxylic acids and has been known for centuries. It was first described in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgua.edu Historically, benzoic acid and its salts have been widely used as preservatives due to their antifungal properties, a discovery made by Salkowski in 1875. newworldencyclopedia.org In the pharmaceutical industry, it has served as a precursor for a multitude of more complex medicinal compounds. nih.gov

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in natural products, most notably in alkaloids like nicotine (B1678760) and hygrine, and in the amino acid proline. wikipedia.orgnih.gov Its importance in synthetic and medicinal chemistry grew with the development of organic synthesis. A significant evolution in the synthesis of pyrrolidine-containing aromatic compounds has been the advent of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methods have been developed for the stereoselective synthesis of N-aryl pyrrolidines, allowing for the efficient construction of these scaffolds from simpler precursors. nih.gov These advanced synthetic methodologies have enabled chemists to systematically explore the chemical space around the 2-(pyrrolidin-1-yl)benzoic acid core, facilitating the generation of libraries of related compounds for biological screening.

Significance of the Benzoic Acid and Pyrrolidine Moieties in Medicinal Chemistry

The combination of a benzoic acid moiety and a pyrrolidine ring in a single molecule creates a scaffold with significant potential in medicinal chemistry. Each component contributes unique and valuable properties.

The benzoic acid moiety serves as a versatile anchor. As a carboxylic acid, it can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. Its aromatic ring can participate in pi-stacking interactions, and it provides a rigid framework onto which other functional groups can be attached. Benzoic acid and its derivatives are known to possess antimicrobial and antifungal activities. nih.govijcrt.org This moiety is a key component in the synthesis of various drugs, including local anesthetics and antifungal agents. nih.govslideshare.net

The pyrrolidine moiety is one of the most important heterocyclic scaffolds in drug discovery. frontiersin.org Unlike flat, aromatic rings, the pyrrolidine ring is a saturated, non-planar structure. nih.govresearchgate.net This three-dimensionality is highly advantageous in drug design, as it allows for a more precise spatial arrangement of substituents to fit into the complex 3D structures of protein binding sites. researchgate.netdntb.gov.ua The pyrrolidine ring can also enhance aqueous solubility and influence other physicochemical properties of a molecule. pharmablock.com Its nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, further contributing to target binding. pharmablock.com The pyrrolidine scaffold is found in a wide array of approved drugs, demonstrating its clinical importance. frontiersin.orgpharmablock.com

Table 1: Comparison of Physicochemical Parameters

| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Pyrrolidine | C₄H₉N | 71.12 | 0.46 | 12.03 |

| Cyclopentane | C₅H₁₀ | 70.13 | 3.00 | 0 |

| Pyrrole (B145914) | C₄H₅N | 67.09 | 0.75 | 15.79 |

This table illustrates the differences in key physicochemical properties conferred by the pyrrolidine ring compared to its carbocyclic and aromatic analogues. The presence of nitrogen in pyrrolidine introduces polarity, which is absent in cyclopentane, and its saturated nature leads to a different lipophilicity profile compared to aromatic pyrrole.

Overview of Research Trajectories for this compound and Related Structures

Research involving the this compound scaffold generally proceeds along several key trajectories, primarily focused on synthesis and biological evaluation of its derivatives.

One major area of investigation is the synthesis of novel analogues through modification of both the pyrrolidine and benzoic acid rings. For example, researchers have developed catalytic systems for the construction of N-aryl-substituted pyrrolidines, which could be applied to benzoic acid derivatives. nih.gov Palladium-catalyzed reactions are a common tool for creating C-C and C-N bonds, enabling the introduction of various substituents onto the core structure. nih.govorganic-chemistry.org Research has also explored the synthesis of related heterocyclic systems like pyrrolidine-2-ones and pyrrolidine-2,3-diones, which are derived from different synthetic pathways but share the core pyrrolidone ring. researchgate.netbeilstein-journals.org

Another significant research trajectory is the biological evaluation of these compounds for various therapeutic applications. Given the properties of the constituent moieties, derivatives are often screened for a wide range of activities. Research on related pyrrolidine-2,5-dione derivatives has identified compounds with anticonvulsant activity. nih.gov Other studies on pyrrolidine-functionalized molecules have investigated their potential as antibacterial, antiviral, and anticancer agents. umn.edu For instance, the synthesis of 2-sulfonamidobenzamides, which are structurally related to N-substituted anthranilic acids, has led to the discovery of allosteric modulators for specific receptors. nih.gov The exploration of compounds like 5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid indicates that researchers are exploring how additional functional groups on the benzoic acid ring can fine-tune the biological activity profile. uni.lu

The overarching goal of these research efforts is to establish structure-activity relationships (SAR). researchgate.net By systematically altering the structure of this compound—for example, by introducing substituents at different positions on the pyrrolidine ring or the benzene (B151609) ring—researchers can identify which structural features are crucial for a particular biological effect. This iterative process of synthesis and biological testing is fundamental to modern drug discovery.

Table 2: Examples of Bioactive Pyrrolidine-Containing Scaffolds

| Compound Class | Investigated Biological Activity |

|---|---|

| Pyrrolidine-2,5-diones | Anticonvulsant, Antinociceptive nih.gov |

| Polyhydroxylated Pyrrolidines | Enzyme Inhibition (e.g., α-glucosidase) nih.govfrontiersin.org |

| Pyrrolidine Oxadiazoles | Anthelmintic frontiersin.org |

| Thiazole-Pyrrolidine Derivatives | Anti-Tuberculosis frontiersin.org |

| Pyrrolidine-functionalized Nucleosides | Antiviral, Anticancer umn.edu |

This table provides examples of the diverse biological activities being investigated for various classes of compounds that contain a pyrrolidine ring, highlighting the versatility of this scaffold in medicinal chemistry.

属性

IUPAC Name |

2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSALRORMOVCZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507541 | |

| Record name | 2-(Pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78648-27-8 | |

| Record name | 2-(Pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 1 Yl Benzoic Acid Derivatives

General Synthetic Strategies for 2-(Pyrrolidin-1-yl)benzoic Acid Core Structure

The formation of the this compound scaffold primarily involves the creation of a carbon-nitrogen bond between the benzoic acid moiety and the pyrrolidine (B122466) ring. This is typically achieved through condensation or coupling reactions.

Condensation Reactions of Benzoic Acid Derivatives with Pyrrolidine Compounds

The Ullmann condensation is a classical and effective method for synthesizing aryl amines from aryl halides. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide, such as a 2-halobenzoic acid, with an amine. In the context of this compound, this strategy involves the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) with pyrrolidine. wikipedia.orgresearchgate.net The reaction is typically performed at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction. iitk.ac.in While traditional Ullmann conditions can be harsh, modern variations have been developed to proceed under milder conditions. researchgate.net

A related condensation approach can be used to build more complex derivatives. For instance, 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid is synthesized through the condensation of 3-pyrrolidinylphenol and phthalic anhydride (B1165640). This reaction demonstrates how the pyrrolidine moiety can be incorporated into a benzoic acid derivative structure via a different type of condensation process.

Table 1: Example of Condensation Reaction Conditions for a Derivative

| Reactants | Catalyst/Solvent | Temperature | Time | Product | Yield |

| 3-Pyrrolidinylphenol, Phthalic Anhydride | Toluene, then aq. NaOH | Reflux, then 90°C | 3 h, then 6 h | 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid | 70.7% |

Data sourced from a study on the synthesis and crystal structure of the product.

Multi-Step Processes from Anthranilic Acids and Pyrrolidine Derivatives

Anthranilic acid (2-aminobenzoic acid) serves as a versatile starting material for the synthesis of this compound through a multi-step sequence. A common route involves converting the amino group of anthranilic acid into a good leaving group, such as a halide, via a Sandmeyer reaction. In this process, the anthranilic acid is first diazotized using sodium nitrite (B80452) and a strong acid, and the resulting diazonium salt is then treated with a copper(I) halide to install a halogen at the 2-position, yielding a 2-halobenzoic acid.

The resulting 2-halobenzoic acid can then be subjected to a nucleophilic aromatic substitution reaction with pyrrolidine. This second step is typically an Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org The Buchwald-Hartwig reaction has become a preferred method in modern synthesis due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction. wikipedia.orglibretexts.org This multi-step approach allows for the synthesis of a wide array of substituted derivatives by starting with appropriately substituted anthranilic acids. nih.govijddr.in

Advanced Synthetic Routes for Substituted this compound Derivatives

Advanced synthetic methods provide access to a wider range of derivatives and related heterocyclic systems, often with high efficiency and selectivity.

Hydrogenation-Based Approaches for Pyrrolidine-Benzoic Acid Systems

Hydrogenation is a key transformation for synthesizing the saturated pyrrolidine ring from an aromatic pyrrole (B145914) precursor. A 2-(pyrrol-1-yl)benzoic acid derivative can be catalytically hydrogenated to yield the corresponding this compound. This approach is particularly useful as substituted pyrroles can be synthesized through various well-established methods. The subsequent hydrogenation of the pyrrole ring to a pyrrolidine can be achieved with excellent diastereoselectivity, affording highly functionalized products.

Heterogeneous catalytic hydrogenation using rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be effective for the complete reduction of highly substituted pyrrole systems. This method can create up to four new stereocenters in a single step with high selectivity.

Table 2: Typical Conditions for Heterogeneous Hydrogenation of Pyrrole Systems

| Catalyst | H₂ Pressure | Reaction Time | Key Outcome |

| Rhodium on Alumina (Rh/Al₂O₃) | ~10 atm | 12-24 hours | Complete reduction of the pyrrole ring to pyrrolidine with high diastereoselectivity. |

This data represents a general method for the stereoselective synthesis of substituted pyrrolidines from pyrroles. organic-chemistry.org

Separately, the benzene (B151609) ring of the benzoic acid moiety can also be hydrogenated using catalysts like Platinum on Titanium Dioxide (Pt/TiO₂) under relatively mild conditions to form cyclohexanecarboxylic acid derivatives.

Intramolecular Cyclization Reactions for Fluorazone Synthesis

Derivatives of 2-(pyrrol-1-yl)benzoic acid, the unsaturated analog of the title compound, are crucial intermediates in the synthesis of 9H-pyrrolo[1,2-a]indol-9-ones, commonly known as fluorazones. These complex heterocyclic structures are formed via an intramolecular cyclization reaction. This transformation is a classical and powerful technique for building fused ring systems.

The process typically involves the activation of the carboxylic acid of the 2-(pyrrol-1-yl)benzoic acid derivative, for example, by converting it to an acid chloride. More modern and efficient methods utilize activating agents like triflic anhydride (Tf₂O) to mediate the intramolecular cyclodehydration of related tertiary amides, demonstrating high functional group tolerance. wikipedia.org Although these starting materials often require multi-step syntheses from anthranilic acids, their ability to undergo this cyclization makes them valuable precursors in heterocyclic chemistry. wikipedia.org

Esterification and Coupling Reactions in Pyrrolidine-Benzoic Acid Synthesis

The carboxylic acid group of this compound is readily converted into esters through standard esterification reactions. This reaction, often catalyzed by an acid, involves treating the carboxylic acid with an alcohol to produce the corresponding ester and water. This functionalization is a common strategy to modify the properties of the molecule or to prepare it for further chemical transformations.

Coupling reactions are fundamental to the synthesis of the core structure itself. As mentioned, the Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming the C-N bond between an aryl halide (or triflate) and an amine like pyrrolidine. acsgcipr.orgresearchgate.net This reaction is characterized by its use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle, allowing the reaction to proceed under mild conditions. This method has largely superseded harsher classical techniques for the synthesis of aryl amines. wikipedia.org

Palladium-Catalyzed Coupling Reactions in Aqueous Medium

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of aqueous media for these transformations is of significant interest due to environmental and economic considerations. While the direct application of palladium-catalyzed coupling reactions on this compound in water is not extensively documented in dedicated studies, the principles of well-known reactions such as the Suzuki-Miyaura and Heck reactions in aqueous systems can be extrapolated.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is amenable to aqueous conditions. For a derivative such as a halogenated this compound, a typical reaction would involve a palladium catalyst, often with a water-soluble phosphine ligand, and a base in a water-containing solvent system. The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide can facilitate the reaction between the organic substrate and the aqueous-soluble catalyst and base. nih.gov The efficiency of such couplings is influenced by the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(NH₃)₂), ligand, base, and the specific reaction conditions. mdpi.commdpi.comorganic-chemistry.orgnih.govhkbu.edu.hk

Similarly, the Heck reaction, the coupling of an unsaturated halide with an alkene, can be performed in aqueous media. mdpi.comorganic-chemistry.org A reusable catalytic system comprising PdCl₂(NH₃)₂ and a cationic 2,2′-bipyridyl ligand has been shown to be effective for Mizoroki-Heck reactions in water. mdpi.com This type of system could potentially be applied to halo-substituted this compound derivatives to introduce alkenyl substituents. The reaction conditions, including the choice of base and temperature, are crucial for achieving high yields and stereoselectivity. nih.govmychemblog.combeilstein-journals.org The tolerance of the Heck reaction to various functional groups, including carboxylic acids, makes it a plausible method for the derivatization of the this compound core. mychemblog.com

Synthesis of 2-(researchgate.netresearchgate.netwikipedia.orgtriazol-2-yl)-benzoic Acid Derivatives

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety is a key structural element in several pharmacologically active compounds, including orexin (B13118510) receptor antagonists. researchgate.netgoogleapis.comgoogle.com The synthesis of these derivatives typically involves the coupling of a substituted 2-halobenzoic acid with 1,2,3-triazole. While a direct synthesis starting from this compound is not explicitly detailed, a plausible synthetic route would involve the initial halogenation of the this compound backbone, followed by a copper- or palladium-catalyzed N-arylation with 1,2,3-triazole.

A common industrial method involves the Ullmann-type coupling of a 2-iodobenzoic acid derivative with 1,2,3-triazole using copper(I) iodide (CuI) and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.netgoogleapis.com Microwave irradiation has been shown to accelerate this reaction. A significant challenge in this synthesis is the formation of regioisomers (N-1 vs. N-2 substituted triazoles), which often requires careful purification steps such as crystallization or chromatography to isolate the desired N-2 isomer. googleapis.com

An alternative, highly selective four-step synthesis starts from 1-fluoro-2-nitrobenzene (B31998) derivatives, proceeding through N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, a Sandmeyer iodination, and finally a Grignard carboxylation to yield the target 2-(2H-1,2,3-triazol-2-yl)benzoic acid. researchgate.net This method offers high scalability and reliability. researchgate.net To apply this to a this compound derivative, one would need to introduce the pyrrolidine moiety at an appropriate stage, for instance, by nucleophilic aromatic substitution on a suitably activated precursor.

| Starting Material | Reagents and Conditions | Product | Key Features |

| 2-Iodobenzoic acid derivative | 1,2,3-Triazole, CuI, K₂CO₃, THF/DMF, 65°C | 2-( researchgate.netresearchgate.netwikipedia.orgTriazol-2-yl)-benzoic acid derivative | Formation of regioisomers, requires purification. googleapis.com |

| 1-Fluoro-2-nitrobenzene derivative | 1. 4,5-Dibromo-2H-1,2,3-triazole, K₂CO₃, DMF; 2. H₂, Pd/C; 3. NaNO₂, KI; 4. i-PrMgCl, CO₂ | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | Highly selective and scalable four-step synthesis. researchgate.net |

Formation of Pyrrolopyrimidine and Pyrrole Moieties via Substituted Benzoic Acids

The synthesis of fused heterocyclic systems such as pyrrolopyrimidines and pyrroles from substituted benzoic acids is a valuable strategy in the development of novel therapeutic agents. These scaffolds are often considered as purine (B94841) analogs and can interact with various biological targets. googleapis.com

The construction of a pyrrolopyrimidine ring can be envisioned to start from a suitably functionalized this compound derivative. For instance, conversion of the carboxylic acid to an amino group or another reactive intermediate could facilitate a subsequent cyclization reaction. While direct examples starting from this compound are scarce, general methods for pyrrolopyrimidine synthesis often involve the condensation of a pyrimidine (B1678525) precursor with a molecule containing a reactive methylene (B1212753) group or the cyclization of an appropriately substituted pyrrole.

The synthesis of pyrrole moieties can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. cibtech.orgslideshare.net To utilize this compound, it would need to be converted into a precursor containing either the 1,4-dicarbonyl functionality or the primary amine component. Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the N-acylpyrrole ring. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

A chemoenzymatic approach has been described for the synthesis of hydroxylated pyrrolidines starting from benzoic acid, which is first oxidized by enzymes to a diol, followed by a series of chemical transformations including cycloaddition and reductive cyclization. researchgate.net This highlights the potential of using modified benzoic acids as precursors for complex pyrrolidine-containing structures.

Optimization of Synthetic Pathways and Reproducibility Studies

The optimization of synthetic pathways is crucial for the efficient and reliable production of target molecules, particularly for applications in medicinal chemistry and pharmaceutical development. Key parameters for optimization include reaction temperature, solvent, catalyst loading, and the nature of the base used.

For instance, in the synthesis of 2-pyrrolidones, which are structurally related to the pyrrolidine moiety of the title compound, optimization studies have shown that trapping the water generated during the reaction with molecular sieves can significantly increase product yields. researchgate.net The choice of solvent can also have a profound impact on reaction rates and yields, with solvents like 3,3,3-trifluoroethanol (TFE) demonstrating rate enhancement in certain hydrogenations. researchgate.net

Reproducibility is a cornerstone of chemical synthesis, ensuring that a developed method can be reliably repeated to give consistent yields and purity of the product. Scalability, the ability to perform the synthesis on a larger scale without compromising yield or purity, is also a critical consideration for practical applications. Studies on the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids have highlighted scalable and reliable multi-step procedures that are amenable to industrial production. researchgate.netgoogleapis.com These studies often involve a detailed investigation of reaction parameters to ensure robustness and high fidelity from laboratory to pilot plant scale.

Derivatization Strategies for Enhancing Biological Activity

Derivatization of a lead compound is a fundamental strategy in drug discovery to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for modification, including the pyrrolidine ring, the benzoic acid moiety, and the aromatic ring.

Structure-activity relationship (SAR) studies are essential to guide the derivatization process. For pyrrolidine-containing compounds, modifications at various positions of the pyrrolidine ring have been shown to significantly impact biological activity. nih.govrsc.org For example, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small lipophilic substituents on a terminal phenyl group were optimal for potency. rsc.org The nature of the linker between the pyrrolidine and another part of the molecule was also found to be critical for both potency and selectivity. rsc.org

The benzoic acid group can be converted to a variety of other functional groups, such as amides, esters, or other bioisosteres, to modulate properties like cell permeability and target binding. For example, coupling the carboxylic acid with different amines to form amides is a common and effective derivatization strategy.

Furthermore, substitution on the benzene ring can influence the electronic properties and steric profile of the molecule, which can in turn affect its interaction with biological targets. The introduction of different substituents can be achieved through various aromatic substitution reactions on a suitable precursor.

The following table summarizes some derivatization strategies and their potential impact on biological activity based on studies of related compounds.

| Derivatization Site | Modification | Potential Impact on Biological Activity |

| Pyrrolidine Ring | Introduction of substituents | Modulation of binding affinity and selectivity. nih.gov |

| Benzoic Acid | Conversion to amides, esters, etc. | Alteration of solubility, cell permeability, and target interactions. |

| Benzene Ring | Introduction of various substituents | Modification of electronic and steric properties, influencing target binding. |

| Linker (if applicable) | Variation in length and flexibility | Affects potency and selectivity for the biological target. rsc.org |

Biological Activities and Pharmacological Potentials of 2 Pyrrolidin 1 Yl Benzoic Acid Analogues

Enzyme Inhibition Studies

Inhibition of Various Enzymes and Receptors by Pyrrolidine-Benzoic Acid Derivatives

Derivatives of pyrrolidine-benzoic acid have demonstrated inhibitory activity against a diverse set of enzymes and receptors. This broad activity highlights the versatility of the chemical scaffold. researchgate.net For instance, certain pyrrolidine (B122466) derivatives are effective inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. google.com By interfering with the active sites of these enzymes, these compounds can reduce the breakdown of starches into simple sugars, a mechanism relevant for managing conditions like type-2 diabetes. google.com

Furthermore, benzoic acid derivatives have been studied for their ability to inhibit influenza neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.gov Research into tri-substituted benzene (B151609) derivatives containing a carboxylic acid group showed that while these were effective, the addition of a fourth substituent could disrupt the binding to the enzyme's active site, thereby reducing inhibitory activity. nih.gov The pyrrolidine scaffold itself is a key component in a variety of therapeutic agents, acting on targets ranging from viral proteases to enzymes involved in metabolic regulation. nih.govgoogle.com

| Enzyme/Receptor Target | Therapeutic Potential | Reference |

|---|---|---|

| α-Amylase & α-Glucosidase | Anti-diabetic | google.com |

| 15-Lipoxygenase (15-LOX) | Anti-inflammatory, Anti-cancer | nih.gov |

| Influenza Neuraminidase | Antiviral | nih.gov |

| Orexin (B13118510) Receptors (OX1, OX2) | Treatment of Insomnia | |

| Janus Kinase 2 (JAK2) | Anti-inflammatory, Anti-cancer | |

| Fms-Like Tyrosine Kinase-3 (FLT3) | Anti-cancer (Acute Myeloid Leukemia) |

Specific Enzyme Inhibition Mechanisms (e.g., 15-lipoxygenase)

The mechanism of enzyme inhibition by these compounds has been studied in detail for specific targets like 15-lipoxygenase (15-LOX). 15-LOX is a non-heme iron-containing enzyme that plays a key role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce lipid peroxides. nih.gov Elevated levels of lipoxygenases are linked to conditions like colorectal carcinogenesis. nih.gov

Substituted benzoic acids have been shown to inhibit the 15-lipoxygenase-catalyzed oxygenation of arachidonic acid. nih.gov Studies investigating the structure-activity relationships of this inhibition found that all tested benzoic acid compounds inhibited the reaction to varying degrees (21-73%). nih.gov Computational modeling helped to rationalize many of the structural features responsible for this activity. nih.gov Importantly, the inhibitory action does not appear to be a direct redox effect on the enzyme's non-haem iron, as no correlation was found with the compounds' ability to act as reductants. nih.gov Instead, it is proposed that 15-LOX inhibitors prevent the formation of lipid peroxides, which can in turn interfere with signaling pathways like NF-κB and protect cells from processes like ferroptotic cell death.

Inorganic Pyrophosphatase Inhibition

Based on the available search results, there is no specific information regarding the inhibition of inorganic pyrophosphatase by 2-(pyrrolidin-1-yl)benzoic acid or its direct analogues. Research on inorganic pyrophosphatase inhibition often focuses on its natural inhibitor, inorganic pyrophosphate (PPi), and its stable synthetic analogues like bisphosphonates, which are used to treat bone and calcification disorders.

Receptor Modulatory Effects

Modulation of Protein-Ligand Interactions

The interaction between pyrrolidine-benzoic acid derivatives and their protein targets is a key determinant of their biological activity. These interactions often involve a combination of forces that stabilize the compound within the protein's binding site. For example, in the inhibition of α-amylase, docking studies revealed that pyrrolidine derivatives engage in hydrophobic interactions with key amino acid residues such as tryptophan, tyrosine, and isoleucine within the enzyme's active site. google.com

In other cases, hydrogen bonding plays a critical role. For instance, some derivatives form hydrogen bonds with arginine, glycine, and aspartic acid residues in the target protein. google.com The ability of these compounds to interact with and alter the structure of proteins has been demonstrated using bovine serum albumin (BSA) as a model. Studies with benzofuran (B130515) derivatives, which share structural similarities, showed that these ligands can bind to BSA, causing changes in the protein's secondary structure and fluorescence, indicating the formation of a protein-ligand complex. The specific nature of these interactions—whether a compound binds to a hydrophobic pocket or the protein surface—can significantly influence its binding affinity and biological effect.

Orexin Receptor Antagonism

Analogues of this compound have been pivotal in the development of orexin receptor antagonists, a class of drugs targeted for the treatment of insomnia. The orexin system is involved in regulating sleep-wake states, and blocking its receptors (OX1 and OX2) can promote sleep.

Initial research identified a 1-acyl-2-benzylpyrrolidine scaffold as a potent dual orexin receptor antagonist (DORA), meaning it inhibits both OX1 and OX2. Subsequent structure-activity relationship (SAR) studies explored how modifications to this scaffold impact potency and selectivity. For example, expanding the pyrrolidine ring to a piperidine (B6355638) ring maintained dual antagonism with improved metabolic stability.

Interestingly, replacing the pyrrolidine with a piperazine (B1678402) or morpholine (B109124) scaffold led to a switch from dual antagonism to selective orexin-1 receptor antagonism (SO1RA). This demonstrates how subtle changes to the heterocyclic core can dramatically alter the pharmacological profile of the compound, allowing for the fine-tuning of receptor selectivity. This line of research led to the discovery of Nivasorexant, the first selective orexin-1 receptor antagonist investigated in clinical trials.

| Scaffold Modification | Receptor Profile | Key Finding | Reference |

|---|---|---|---|

| 1-Acyl-2-benzylpyrrolidine | Dual (DORA) | Initial potent dual antagonist lead. | |

| Piperidine Analogue | Dual (DORA) | Improved metabolic stability while maintaining dual antagonism. | |

| Piperazine Analogue | Selective (SO1RA) | Unexpected switch to OX1 selectivity. | |

| Morpholine Analogue | Selective (SO1RA) | Dramatic improvement in metabolic stability and OX1 selectivity. |

Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3) Inhibition

The Janus kinase (JAK) family, particularly JAK2, and Fms-like tyrosine kinase-3 (FLT3) are critical targets in the treatment of various cancers and inflammatory diseases. Aberrant signaling through the JAK2/STAT pathway is implicated in myeloproliferative neoplasms, while mutations in the FLT3 receptor tyrosine kinase are found in about 30% of patients with acute myeloid leukemia (AML), leading to poor prognosis.

Pyrrolidine-containing compounds have emerged as potent inhibitors of both JAK2 and FLT3. Some molecules are designed as dual inhibitors, which can be advantageous in treating complex diseases like AML by overcoming drug resistance associated with single-target inhibition. For example, a series of 4-piperazinyl-2-aminopyrimidines were developed as dual JAK2/FLT3 inhibitors, with compound 11r showing high potency against both kinases (IC₅₀ of 2.01 nM for JAK2 and 0.51 nM for FLT3).

Other research has focused on developing selective JAK2 inhibitors to minimize side effects that can arise from inhibiting other JAK family members. Sunitinib, an approved anticancer drug containing a pyrrolidine ring, is a multi-kinase inhibitor that targets FLT3, among other receptor tyrosine kinases. nih.gov The discovery of macrocyclic compounds like SB1518, which incorporates a pyrrolidin-1-yl-ethoxy moiety, has yielded potent dual JAK2/FLT3 inhibitors for treating myelofibrosis and lymphoma.

| Compound/Class | Target(s) | IC₅₀ Values | Disease Target | Reference |

|---|---|---|---|---|

| Compound 11r (2-Aminopyrimidine derivative) | JAK2, FLT3 | JAK2: 2.01 nM, FLT3: 0.51 nM | Acute Myeloid Leukemia (AML) | |

| Sunitinib | FLT3, other RTKs | Not specified | Renal Cell Carcinoma, GIST | nih.gov |

| SB1518 (Pacritinib) | JAK2, FLT3 | Not specified | Myelofibrosis, Lymphoma | |

| Fedratinib | JAK2, FLT3 | JAK2: 3 nM, FLT3: 15 nM | Myelofibrosis |

Dopamine (B1211576) Transporter and Reuptake Inhibition

Analogues of this compound have demonstrated significant activity as inhibitors of the dopamine transporter (DAT). The DAT is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Inhibition of this transporter can lead to increased levels of dopamine in the brain, a mechanism that is central to the action of several therapeutic agents.

Research into a family of analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which shares structural similarities with this compound derivatives, has shown that these compounds are potent inhibitors of both the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), while exhibiting weaker effects on the serotonin (B10506) transporter (SERT). uchicago.edu A study on (S)-MK-26, a modafinil (B37608) analogue, revealed its potency and selectivity as a DAT inhibitor, with an IC₅₀ value of 0.56 µM for the human dopamine transporter (hDAT). nih.gov This highlights the potential of the pyrrolidine scaffold in designing selective DAT inhibitors.

Further studies on benztropine (B127874) analogues, which also share structural features, have provided insights into their dopamine uptake inhibition properties. nih.gov The development of such potent and selective DAT inhibitors is a key strategy in the search for medications to treat conditions like cocaine addiction, by modulating the reinforcing actions of the drug. nih.gov

| Compound/Analogue | Target | Activity (IC₅₀) | Reference |

| (S)-MK-26 | hDAT | 0.56 µM | nih.gov |

| (R)-Modafinil | hDAT | 5.14 µM | nih.gov |

| (R)-MK-26 | hDAT | 36.25 µM | nih.gov |

Histamine (B1213489) H1 Receptor Antagonism

The pyrrolidine and benzoic acid moieties are also found in compounds with histamine H1 receptor antagonist activity. H1 receptor antagonists are commonly used to treat allergic conditions. Structure-activity relationship (SAR) studies on a series of indolylpiperidinyl benzoic acid derivatives have led to the identification of potent H1 antagonists. acs.orgnih.gov These studies aimed to improve the in vivo activity and pharmacokinetic profile of lead compounds. acs.orgnih.gov

For instance, the introduction of a fluorine atom at the 6-position of the indolyl ring resulted in higher in vivo activity in inhibiting histamine-induced cutaneous vascular permeability, although it also led to lower selectivity against the 5HT₂ receptor. acs.orgnih.gov Extensive optimization within this series has yielded several histamine H₁ antagonists with potent and long-lasting effects in vivo, coupled with low brain penetration and reduced cardiotoxic potential. acs.orgnih.gov

The development of dual-action compounds has also been explored. A series of cyanoguanidines linking mepyramine-type H1 receptor antagonist substructures with H2 receptor antagonist moieties were synthesized and evaluated. mdpi.com Some of these hybrid compounds exhibited potent H1 receptor antagonism, with pKB values in the nanomolar range. mdpi.com

| Compound/Analogue | Receptor | Activity (pKB) | Reference |

| Compound 25 (cyanoguanidine derivative) | H1R (ileum) | 8.05 | mdpi.com |

| Compound 32 (cyanoguanidine derivative) | H1R (ileum) | 8.61 | mdpi.com |

| Mepyramine | H1R (guinea-pig ileum) | - | mdpi.com |

Anti-proliferative and Anticancer Research

The this compound scaffold and its analogues have been extensively investigated for their anti-proliferative and anticancer properties. Organic molecules containing a benzoic acid moiety have shown significant anticancer potential. nih.gov

A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were discovered as dual inhibitors of PI3Kα and HDAC6, two promising targets for cancer therapy. nih.gov Compound 21j from this series was identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor with IC₅₀ values of 2.9 nM and 26 nM, respectively. nih.gov It also demonstrated high potency against the L-363 cell line with an IC₅₀ value of 0.17 µM. nih.gov

Furthermore, benzoxazole (B165842) clubbed 2-pyrrolidinones have been designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer. mdpi.com Compounds 19 and 20 from this series were found to be potent and selective MAGL inhibitors with IC₅₀ values of 8.4 nM and 7.6 nM, respectively. mdpi.com These compounds also exhibited good anticancer activity against the SNB-75 cell line of CNS cancer. mdpi.com

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have also been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity. mdpi.com

| Compound/Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Compound 21j ((S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivative) | L-363 | 0.17 µM | nih.gov |

| Compound 19 (benzoxazole clubbed 2-pyrrolidinone) | SNB-75 | - | mdpi.com |

| Compound 20 (benzoxazole clubbed 2-pyrrolidinone) | SNB-75 | - | mdpi.com |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 9 | Human colorectal cancer | 5.85 µM | preprints.org |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 18 | Human colorectal cancer | 4.53 µM | preprints.org |

Plant Growth Stimulating Effects

Benzoic acid and its derivatives are known to play a role in plant growth and development. uchicago.edunih.govmdpi.comnih.gov While direct studies on this compound for plant growth are limited, the broader class of substituted benzoic acids has been shown to possess growth-regulating properties. uchicago.edu

Research has demonstrated that certain substituted benzoic acids can induce responses in plants similar to those caused by phenoxy derivatives, including leaf modifications and root swellings. uchicago.edu Some halogenated benzoic acids have been identified as strong stimulators of plant growth. uchicago.edu Furthermore, benzoic acid derivatives can stimulate the synthesis of pathogenesis-related (PR) proteins in plants, which are involved in defense mechanisms, although this can sometimes have a detrimental effect on plantlet growth. nih.gov The exogenous application of benzoic acid and its hydroxylated derivatives has been shown to improve the growth variables of tomato plants infected with Alternaria solani. mdpi.com Conversely, some studies have shown that benzoic and cinnamic acids can inhibit the growth of soybean by affecting root development and nutrient uptake. nih.gov

Potential in Neurodegenerative Disease Therapeutics

The structural motifs present in this compound analogues are also found in compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel benzamide (B126) derivatives containing a piperidine core, structurally related to the pyrrolidine ring, have been synthesized and evaluated as AChE inhibitors. nih.gov One such derivative, compound 5d , which has a fluorine atom at the ortho position, was found to be a potent AChE inhibitor with an IC₅₀ of 13 ± 2.1 nM. nih.gov

For Parkinson's disease, the inhibition of monoamine oxidase B (MAO-B) is a validated therapeutic approach. Novel benzimidazole (B57391) derivatives have been developed as selective and reversible hMAO-B inhibitors. nih.gov Compound 16d from this series emerged as a potent hMAO-B inhibitor with an IC₅₀ value of 67.3 nM and demonstrated neuroprotective effects in an animal model of Parkinson's disease. nih.gov Phenolic acid derivatives of benzoic acid have also been studied as inhibitors of α-synuclein fibril formation, a key pathological event in Parkinson's disease. researchgate.net

| Compound/Analogue | Target/Disease Model | Activity (IC₅₀) | Reference |

| Compound 5d (benzamide derivative) | Acetylcholinesterase | 13 ± 2.1 nM | nih.gov |

| Compound 16d (benzimidazole derivative) | hMAO-B | 67.3 nM | nih.gov |

Applications in Medical Technology and Diagnostic Tools

Analogues of this compound are also being explored for their potential in medical imaging and diagnostics. The development of specific imaging agents allows for the visualization and study of biological processes and pathological structures in vivo.

Pyrrolidinyl iodobenzoates have been synthesized and evaluated as imaging agents for butyrylcholinesterase (BuChE), an enzyme associated with neuritic plaques and neurofibrillary tangles in Alzheimer's disease. nih.gov Radiolabeled versions of these compounds were shown to enter the brain and accumulate in regions with high BuChE activity, suggesting their potential for the molecular imaging of BuChE in the living brain. nih.gov

In the field of magnetic resonance imaging (MRI), a pyrrolidine nitroxyl (B88944) contrast agent (PCA) has been studied for its ability to enhance the imaging of tumors. nih.gov This agent demonstrated better resistance to in vivo metabolic inactivation compared to previous contrast agents and significantly increased the intensity of tumor tissue in images. nih.gov These findings indicate the potential of pyrrolidine-based compounds in developing more effective contrast agents for cancer diagnosis.

Mechanistic Investigations of 2 Pyrrolidin 1 Yl Benzoic Acid Interactions

Elucidation of Molecular Targets and Binding Interactions

Currently, there is a notable lack of specific research identifying the direct molecular targets of 2-(Pyrrolidin-1-yl)benzoic acid. While studies on related compounds exist, such as pyrrolidine-1,2-dicarboxamides which have been investigated as factor Xa inhibitors, this information cannot be directly extrapolated to this compound. The binding interactions of the specific compound have not been characterized, and therefore, no data is available to populate a table on this topic.

Cellular Mechanisms of Action (e.g., pH-dependent inhibition of fermentation)

There is no specific information available in the scientific literature regarding the cellular mechanisms of action of this compound, including any potential pH-dependent inhibition of fermentation. While benzoic acid itself is known to have antimicrobial properties that can be pH-dependent, these characteristics have not been specifically studied for the 2-(pyrrolidin-1-yl) derivative.

Structure-Based Drug Design Approaches

The application of structure-based drug design has been utilized for various pyrrolidine (B122466) derivatives. For example, pyrrolidine-2,5-diones have been designed as TNF-α inhibitors, and piperazinyl pyrrolidin-2-ones have been developed as monoacylglycerol lipase (B570770) inhibitors. These studies highlight the potential of the pyrrolidine scaffold in drug discovery. However, there is no published research detailing structure-based drug design approaches that specifically focus on or originate from this compound as the lead compound.

Structure Activity Relationship Studies of 2 Pyrrolidin 1 Yl Benzoic Acid Derivatives

Impact of Pyrrolidine (B122466) Ring Substitutions on Bioactivity

The pyrrolidine ring, a five-membered saturated heterocycle, offers a versatile scaffold in drug design due to its three-dimensional nature and the ability to introduce substituents at various positions. nih.gov The conformation of the pyrrolidine ring, influenced by the nature and position of these substituents, can significantly impact the pharmacological efficacy of the molecule. nih.gov

Substitutions at different carbons of the pyrrolidine ring have been shown to modulate the biological activity of various compound series. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov In another study on pyrrolidine-2,5-dione derivatives, the substituent at the 3-position was found to be a key determinant of anticonvulsant activity. nih.gov Specifically, a sec-butyl group at this position demonstrated positive effects on the anticonvulsant profile. nih.gov

Furthermore, the introduction of a methyl group at the C-3 position of the pyrrolidine ring in certain derivatives has been explored to enhance metabolic stability. This modification, due to its steric hindrance, can prevent metabolic reactions that might otherwise inactivate the compound, leading to improved pharmacokinetic profiles. nih.gov The basicity of the pyrrolidine nitrogen can also be influenced by substituents on the ring, which in turn can affect the molecule's interaction with its biological target. nih.gov

Table 1: Impact of Pyrrolidine Ring Substitutions on Bioactivity

| Substitution Position | Substituent | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| 3 | Fluorophenyl | Better in vitro potency | Pyrrolidine sulfonamides | nih.gov |

| 3 | sec-Butyl | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones | nih.gov |

| 3 | Methyl | Improved metabolic stability | 4-(Pyrrolidin-1-yl)benzonitrile derivatives | nih.gov |

Influence of Benzoic Acid Moiety Modifications on Pharmacological Profiles

Modifications to the benzoic acid portion of 2-(pyrrolidin-1-yl)benzoic acid derivatives play a pivotal role in defining their pharmacological profiles. The electronic and steric properties of substituents on the phenyl ring, as well as the nature and position of the acidic group, can significantly alter the compound's interaction with its biological target.

Studies on various benzoic acid derivatives have highlighted the importance of the substitution pattern on the phenyl ring. For instance, the position of a methyl group on the phenyl ring of certain benzoic acid derivatives was found to influence their predicted bioactivity as endothelin B receptor antagonists. researchgate.neticm.edu.pl Generally, hydrophilic substituents on the phenyl ring are considered beneficial as they can facilitate interactions with polar amino acid residues at the target binding site. iomcworld.com Conversely, the aromatic phenyl core is crucial for establishing hydrophobic interactions with nonpolar residues. iomcworld.com

The planarity of the sp2-hybridized carbons in the aromatic ring is another important feature, as it can promote effective binding within the target's binding pocket. iomcworld.com In the context of developing inhibitors for enzymes like β-ketoacyl-acyl carrier protein synthase III, quantitative structure-activity relationship (QSAR) studies have revealed that increasing hydrophobicity, molar refractivity, and aromaticity of benzoylaminobenzoic acid derivatives enhances their inhibitory activity. The presence of a hydroxyl group on the phenyl nucleus was also found to be conducive to activity. nih.gov

The design of dual inhibitors targeting multiple anti-apoptotic proteins has also benefited from modifications to the benzoic acid scaffold. For example, a 2,5-substituted benzoic acid scaffold was designed to achieve equipotent binding to both Mcl-1 and Bfl-1 proteins. nih.gov This strategic substitution pattern allowed for the development of compounds with a desired selectivity profile. nih.gov

Table 2: Influence of Benzoic Acid Moiety Modifications on Pharmacological Profiles

| Modification | Observed Effect | Compound Class | Reference |

|---|---|---|---|

| Shifting methyl group from ortho to para | Increased predicted bioactivity | 2-[3-(phenoxymethyl)-5-phenyl- nih.govresearchgate.netnih.govtriazol-4-yl]-benzoic acid derivatives | researchgate.neticm.edu.pl |

| Increased hydrophobicity and aromaticity | Enhanced inhibitory activity | Benzoylaminobenzoic acid derivatives | nih.gov |

| 2,5-disubstitution | Equipotent binding to Mcl-1 and Bfl-1 | Substituted benzoic acid derivatives | nih.gov |

| Presence of hydrophilic substituents | Facilitated interaction with polar amino acid residues | Benzoic acid derivatives | iomcworld.com |

Stereochemical Considerations and Enantioselective Synthesis for Optimized Activity

The three-dimensional structure of a drug molecule is a critical determinant of its biological activity. For chiral molecules like many this compound derivatives, the different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one stereoisomer over another.

The stereogenicity of the carbons within the pyrrolidine ring is a key feature that medicinal chemists can exploit. The spatial orientation of substituents on these chiral centers can lead to significantly different biological outcomes due to varied binding modes with enantioselective proteins. nih.gov Therefore, the synthesis of stereochemically pure compounds is often essential for maximizing therapeutic efficacy and minimizing potential off-target effects.

Enantioselective synthesis, which focuses on the preparation of a single enantiomer, is a powerful tool in drug discovery. By controlling the stereochemistry of the molecule, it is possible to optimize its interaction with the target, leading to enhanced potency and selectivity. For instance, in the development of inhibitors for human carbonic anhydrase (hCA), a large library of derivatives based on a 2-(benzylsulfinyl)benzoic acid scaffold was synthesized and tested. The exploration of the chemical space around the main functional groups, including stereochemical variations, led to the discovery of selective inhibitors for specific hCA isoforms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective drug candidates.

Several QSAR studies have been conducted on various classes of pyrrolidine and benzoic acid derivatives to elucidate the structural requirements for their biological activities. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also identified as a positive contributor to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position was found to be detrimental. nih.gov

In another study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. researchgate.netnih.gov This model indicated that the antiarrhythmic activity was primarily dependent on specific molecular descriptors, namely the principal component regression (PCR) and a topological index (JGI4). researchgate.netnih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of pyrrolidine derivatives to understand the three-dimensional structural features influencing their activity. scispace.combohrium.com These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, providing detailed insights for structural optimization. scispace.combohrium.com For example, a CoMSIA model developed for spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors successfully guided the design of new compounds with enhanced inhibitory activity. scispace.com

Computational Chemistry and Molecular Modeling of 2 Pyrrolidin 1 Yl Benzoic Acid and Its Ligands

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Research on derivatives of 2-(pyrrolidin-1-yl)benzoic acid has utilized molecular docking to explore their potential as inhibitors for various enzymes. For instance, docking studies on pyrrolidine (B122466) derivatives as potential α-mannosidase inhibitors have shown that the aromatic ring of the ligand tends to orient towards a hydrophobic cavity in the enzyme's active site. This orientation facilitates π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe) and Tryptophan (Trp). nih.gov Specifically, interactions were noted with Phe528, Phe329, and Phe659 in α-mannosidase I, and Trp95, Tyr269, Phe312, and Tyr102 in α-mannosidase II. nih.gov Beyond hydrophobic contacts, the binding is often stabilized by hydrogen bonds and, in some cases, salt bridges with metal cations like calcium or zinc within the active site. nih.gov

Similarly, docking studies of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, a more complex derivative, with the MMP-2 metalloproteinase receptor demonstrated the importance of hydrogen bonding interactions involving the triazole scaffold. mdpi.com The ability to form these specific interactions is a critical determinant of a compound's inhibitory potential. osu.edu In another study, pyrrolidine-based sulphonylurea derivatives were docked into a target to evaluate their hypoglycemic activity, with the most promising compounds showing good binding affinity comparable to the standard drug glibenclamide. jocpr.com

These simulations are crucial for structure-based drug design, as they help identify the key structural features required for potent and selective binding. The insights gained can guide the modification of the this compound scaffold to enhance its interaction with a specific protein target.

Table 1: Summary of Molecular Docking Studies on Pyrrolidine Derivatives

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

| Pyrrolidine Derivatives | α-Mannosidase I & II | Hydrogen bonds, hydrophobic π-π stacking, salt bridges with Ca²⁺/Zn²⁺ ions. nih.gov | nih.gov |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | MMP-2 Metalloproteinase | Hydrogen bonds with amino acid residues. mdpi.com | mdpi.com |

| Sulphonylurea/Pyrrolidine-Based Derivatives | Hypoglycemic Target | Interactions with various residues, comparable to glibenclamide. jocpr.com | jocpr.com |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase (InhA) | Hydrogen bonding and hydrophobic interactions. mdpi.com | mdpi.com |

| Benzoxazole-pyrrolidin-2-one Derivatives | Bacterial Targets | Binding energy of -8.54 kcal/mol for the best derivative, indicating strong interactions. arabjchem.org | arabjchem.org |

Quantum Chemical Calculations (e.g., DFT for bond lengths and angles)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of molecules. These methods are used to calculate properties such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, and interaction energies with high accuracy.

For derivatives of this compound, DFT studies have been instrumental in characterizing their molecular architecture. A detailed study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid using B3LYP, M06-2X, and MP2 methods revealed that the molecular structure is slightly out of plane. mdpi.comresearchgate.net The calculations showed that in the solid state, the molecule likely forms a cyclic dimer through hydrogen bonding between the carboxylic acid groups, a common feature for benzoic acid and its derivatives. mdpi.comresearchgate.net

The calculated bond lengths and angles from DFT are often compared with experimental data from X-ray crystallography to validate the computational model. For example, in a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the C=O and O-H bond lengths calculated with the B3LYP/6-311++G(d,p) method were found to be in good agreement with experimental values. mdpi.com The interaction energy of the dimer formation for a triazole derivative of this compound was calculated to be -82.8 kJ/mol, which is consistent with the value reported for the benzoic acid dimer (-81.7 kJ/mol), indicating a strong and stable hydrogen-bonded dimer. mdpi.comresearchgate.net

These calculations also provide insight into the molecule's frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a critical parameter for determining molecular reactivity and stability. nih.gov

Table 2: Selected Calculated vs. Experimental Geometrical Parameters for a Benzoic Acid Derivative

Based on data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

| Parameter | Bond | Theoretical (DFT/B3LYP) | Experimental (X-ray) | Reference |

| Bond Length | C=O | 1.210 Å | 1.216 Å | mdpi.com |

| C-O | 1.354 Å | 1.318 Å | mdpi.com | |

| O-H | 0.968 Å | 0.879 Å | mdpi.com | |

| C-N | 1.304 - 1.460 Å | 1.313 - 1.468 Å | mdpi.com | |

| Bond Angle | C-N-C | 126.21° - 127.64° | - | mdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel molecules with the desired activity, a process known as virtual screening.

For ligands related to the this compound scaffold, pharmacophore analysis has been successfully applied. In a study of pyrrolidine derivatives targeting α-mannosidase, the generated pharmacophore model supported the results from docking and QSAR studies, reinforcing the importance of specific structural features for inhibitory activity. nih.gov Another study used pharmacophore models derived from potent inhibitors to screen for new Tankyrase 1 inhibitors, where a 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid fragment was identified as a privileged structure. nih.gov

Virtual screening campaigns using such models have proven effective. For example, a structure-based virtual screening of the ZINC15 database for inhibitors of Trypanosoma cruzi trans-sialidase identified 487 compounds with a benzoic acid scaffold that had promising binding energies. nih.gov Similarly, a pharmacophore-based virtual screening was employed to identify potential small molecule inhibitors against DprE1, an essential enzyme in Mycobacterium tuberculosis. mdpi.com The process typically involves filtering a large library of compounds against the pharmacophore model, followed by molecular docking of the hits to refine the selection and predict binding affinities. mdpi.com

Prediction of Biological Activity and ADME Properties

In addition to predicting binding to a target, computational methods are used to forecast the broader biological activity spectrum and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions are vital for early-stage drug discovery to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to costly synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate chemical structure with biological activity. For pyrrolidine derivatives, QSAR models have suggested that the presence of polar properties on the van der Waals surface, along with aromatic rings that provide hydrophobicity, are important for inhibitory activity against α-mannosidase. nih.gov The PASS (Prediction of Activity Spectra for Substances) software is another tool used to predict a wide range of biological activities based on the structure of a compound. For certain pyrrolidin-2-one derivatives, PASS predicted potential anti-ischemic and anti-tachycardia activities. researchgate.net

ADME properties are commonly predicted using computational models that assess factors like solubility, cell permeability (e.g., Caco-2), plasma protein binding, and metabolic stability. Many studies on related heterocyclic compounds perform in silico ADME predictions to ensure they comply with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. nih.gov For example, a study on 1,3,4-oxadiazole (B1194373) derivatives found that the synthesized compounds generally showed good predicted absorption percentages and complied with Lipinski's rules, suggesting favorable drug-like properties. nih.gov

Table 3: Predicted ADME Properties for Selected Heterocyclic Compounds

Based on a study of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | % Absorption (in silico) | Reference |

| Derivative 4 | 329 | 3.52 | 0 | 5 | 86.77% | nih.gov |

| Derivative 5 | 343 | 3.96 | 0 | 5 | 84.72% | nih.gov |

| Derivative 14 | 341 | 3.79 | 1 | 6 | 85.55% | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrrolidin 1 Yl Benzoic Acid Compounds

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry stands as a fundamental tool for the analysis of 2-(Pyrrolidin-1-yl)benzoic acid, providing essential information about its molecular weight and offering insights into its structural composition through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃NO₂, which corresponds to a precise molecular weight of 191.23 g/mol . This fundamental piece of data is readily confirmed by mass spectrometric analysis, where the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this value.

While specific, detailed fragmentation data for this compound is not extensively documented in publicly available literature, a predictive analysis of its fragmentation pattern can be made based on the known fragmentation behaviors of related compounds, such as aminobenzoic acids and N-aryl pyrrolidines. The fragmentation process in a mass spectrometer is the result of the dissociation of energetically unstable molecular ions. wikipedia.org

Under electron ionization (EI) or other hard ionization techniques, the molecular ion of this compound would likely undergo a series of characteristic fragmentation reactions. A primary and highly probable fragmentation pathway would involve the loss of the carboxyl group (-COOH) as a radical, leading to a fragment ion with a significant peak. Another expected fragmentation is the cleavage of the bond between the pyrrolidine (B122466) ring and the benzoic acid moiety. The loss of the neutral pyrrolidine molecule is a common fragmentation pathway for α-pyrrolidinophenone synthetic cathinones, a class of compounds with some structural similarities. wvu.edu

Furthermore, the pyrrolidine ring itself can undergo fragmentation. The loss of ethylene (B1197577) (C₂H₄) from the pyrrolidine ring is a known fragmentation pathway for N-aryl pyrrolidines. In the context of aminobenzoic acids, studies have shown that the position of the amino group can influence the fragmentation cascade. For instance, in 4-aminobenzoic acid, distinct fragmentation patterns are observed depending on whether the protonation occurs on the amine nitrogen or the carboxylic acid oxygen. nih.gov

A plausible fragmentation pattern for this compound is outlined in the data table below, based on these general principles.

| Predicted Fragment | Structure of Fragment | Plausible Fragmentation Pathway |

| [M-COOH]⁺ | C₁₀H₁₂N⁺ | Loss of the carboxyl group |

| [M-C₄H₈N]⁺ | C₇H₅O₂⁺ | Cleavage of the N-aryl bond |

| [C₄H₈N]⁺ | Pyrrolidinyl cation | Cleavage of the N-aryl bond |

| [M-C₂H₄]⁺ | C₉H₉NO₂⁺ | Loss of ethylene from the pyrrolidine ring |

It is important to note that the relative abundance of these fragment ions would depend on the specific conditions of the mass spectrometry experiment, including the ionization method and the collision energy used in tandem mass spectrometry (MS/MS) experiments. rsc.org

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

The presence of both a carboxylic acid group and a tertiary amine in this compound provides the capacity for a rich variety of intermolecular interactions, primarily through hydrogen bonding. Advanced spectroscopic techniques are invaluable for elucidating the nature and extent of these non-covalent interactions, which are crucial in determining the solid-state structure and physicochemical properties of the compound.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for studying hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids are known to form strong hydrogen-bonded dimers. youtube.com For this compound, the characteristic O-H stretching vibration of the carboxylic acid would be expected to appear as a broad band at lower frequencies (typically 2500-3300 cm⁻¹) compared to the sharp peak of a free O-H group, indicating its involvement in hydrogen bonding. Similarly, the C=O stretching vibration of the carboxyl group would also be shifted to a lower frequency. Studies on similar molecules, such as p-aminobenzoic acid, have utilized FT-IR to confirm the formation of hydrogen-bonded structures. researchgate.net The formation of hydrogen bonds between mesogenic and non-mesogenic molecules has also been confirmed by Fourier-transformed infrared spectroscopy (FTIR). researchgate.net

Other advanced techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy, often combined with density functional theory (DFT) calculations, have been employed to study intermolecular interactions in related systems like para-aminobenzoic acid (PABA). acs.orgnih.govacs.orgresearchgate.net These methods are highly sensitive to the local electronic environment and can provide detailed information about hydrogen bonding and π-π stacking interactions. acs.orgnih.govacs.orgresearchgate.net Such studies on PABA have revealed the significant impact of intermolecular forces on the electronic structure of the molecule. acs.orgnih.govacs.orgresearchgate.net

The table below summarizes the key intermolecular interactions expected for this compound and the advanced spectroscopic techniques that can be used to investigate them.

| Type of Intermolecular Interaction | Description | Relevant Spectroscopic Technique(s) |

| Hydrogen Bonding (Carboxylic Acid Dimer) | Formation of a cyclic dimer through hydrogen bonds between the carboxyl groups of two molecules. | FT-IR, Raman Spectroscopy, Solid-State NMR |

| Hydrogen Bonding (Acid-Amine) | Interaction between the carboxylic acid proton of one molecule and the nitrogen atom of the pyrrolidine ring of another. | FT-IR, 2D NMR (NOESY) |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. | UV-Vis Spectroscopy, 2D NMR (NOESY), X-ray Crystallography |

Applications in Catalysis and Chemical Synthesis

Organocatalysis Utilizing Pyrrolidine-Benzoic Acid Systems

The field of organocatalysis has been significantly influenced by the use of chiral pyrrolidines. nih.gov Proline, a simple amino acid containing a pyrrolidine (B122466) ring and a carboxylic acid, is a foundational organocatalyst. nih.gov Its effectiveness stems from the ability of the secondary amine to form a nucleophilic enamine intermediate with carbonyl compounds, while the carboxylic acid group can act as a Brønsted acid to activate an electrophile through hydrogen bonding. nih.gov This bifunctional activation is crucial for achieving high stereoselectivity in reactions like aldol (B89426) and Michael additions.

Derivatives of pyrrolidine are extensively developed to optimize catalyst performance. By modifying the pyrrolidine scaffold, researchers aim to improve solubility in organic solvents, a known limitation of proline, and to fine-tune the steric and electronic properties of the catalyst. nih.gov For instance, bifunctional catalysts combining a pyrrolidine unit with other hydrogen-bond donors, such as thioureas or sulfonamides, have been designed to enhance reactivity and selectivity. nih.gov In this context, the 2-(Pyrrolidin-1-yl)benzoic acid structure represents a system where the carboxylic acid is positioned to act as an intramolecular co-catalyst, potentially directing substrates and promoting reactions in a controlled manner.

The table below summarizes the key components of pyrrolidine-based organocatalytic systems and their functions.

| Catalyst Component | Function in Catalysis | Example Reaction |

| Pyrrolidine Ring (Secondary Amine) | Forms enamine/iminium ion intermediates with carbonyl compounds. | Asymmetric Michael Addition |

| Carboxylic Acid Group | Acts as a Brønsted acid co-catalyst, activating electrophiles via H-bonding. | Asymmetric Aldol Reaction |

| Substituted Scaffolds (e.g., Thiourea) | Provide additional hydrogen bonding sites, enhancing stereocontrol. | Conjugate addition of ketones to nitroalkenes |

Transition Metal Catalysis Involving Benzoic Acid Derivatives

Benzoic acid and its derivatives are versatile ligands and reagents in transition metal catalysis. researchgate.net The carboxylate group can coordinate to metal centers, influencing their catalytic activity and selectivity. Transition metals are pivotal in facilitating the synthesis of complex nitrogen-containing heterocyclic compounds, which are valuable in pharmaceuticals and materials science. researchgate.net

Recent advancements have focused on transition-metal-catalyzed C-H activation and amination reactions to construct benzo-fused lactams, where the benzoic acid moiety is a key precursor. researchgate.net These methods offer efficient pathways to form crucial C–N bonds. researchgate.net While specific studies detailing the use of this compound as a ligand in transition metal catalysis are not extensively documented in the provided results, the known reactivity of both the pyrrolidine and benzoic acid components suggests potential applications. The pyrrolidine nitrogen can also act as a coordinating atom, making the compound a potential bidentate ligand for various transition metals.

The table below highlights selected transition metal-catalyzed reactions involving benzoic acid derivatives.

| Reaction Type | Transition Metal | Role of Benzoic Acid Derivative |

| C-H Amination | Rhodium, Palladium | Directing group and precursor for lactam synthesis. researchgate.net |

| Oxidative Annulation | Various | Reactant for the synthesis of benzo-fused heterocycles. researchgate.net |

| Indole (B1671886) Synthesis | Palladium | Precursor in Larock's indole synthesis protocol. uniurb.it |

Green Chemistry Approaches in Synthesis and Catalysis

Green chemistry principles encourage the development of environmentally benign chemical processes. This includes using less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy. rsc.orgbrazilianjournals.com.br The synthesis of benzoic acid derivatives from lignin, a renewable biomass source, is one such example of a green approach to producing valuable chemical feedstocks. rsc.org

In the context of catalysis, performing reactions in greener solvents like water or ethanol, or under solvent-free conditions, is a key goal. nih.govrsc.org Organocatalysis itself is often considered a green technology as it avoids the use of potentially toxic and expensive heavy metals. nih.gov The synthesis of cocrystals using techniques like co-grinding with eutectic solvents is another innovative green strategy that can improve the properties of active pharmaceutical ingredients. rsc.org For a molecule like this compound, green approaches could be applied both to its synthesis and its application as a catalyst, for example, by utilizing water-tolerant catalytic systems or bio-based starting materials.

Role as Building Blocks in Complex Molecule Synthesis